2-(4-Bromophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine
Description
The compound 2-(4-bromophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a bicyclic heteroaromatic core. This structure features:
- A 3-methoxybenzylthio substituent at position 4, introducing a sulfur atom and methoxy group that may influence solubility and electronic properties.
Properties
IUPAC Name |
2-(4-bromophenyl)-4-[(3-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3OS/c1-25-17-4-2-3-14(11-17)13-26-20-19-12-18(23-24(19)10-9-22-20)15-5-7-16(21)8-6-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFGZUKHHLPWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Bromophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine is a pyrazolo derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrNS
- Molecular Weight : 384.28 g/mol
This compound features a bromophenyl moiety and a thioether group, which are known to influence its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies, focusing on its antimicrobial , anti-inflammatory , and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazolo derivatives demonstrate potent activity against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| This compound | C. albicans | 18 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response.
Case Studies
- Anticancer Activity : A study assessed the anticancer potential of various pyrazolo derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that compounds similar to this compound exhibited cytotoxic effects superior to cisplatin, promoting apoptosis through caspase activation pathways .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of related pyrazolo compounds in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and prevent neuronal apoptosis .
The mechanisms underlying the biological activities of this compound are multifaceted:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Pyrazolo[1,5-a]pyrazine Derivatives
- 4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine ():
- Substituents : Fluorine at the benzyl group and methoxyphenyl at position 2.
- Impact : Fluorine’s electronegativity enhances polarity but reduces lipophilicity compared to bromine. The methoxyphenyl group may improve solubility relative to bromophenyl.
- Molecular Weight : 365.426 vs. the target compound’s higher weight (Br vs. F).
Imidazo[1,2-a]pyrazine Derivatives
- 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine (): Core: Imidazo[1,2-a]pyrazine instead of pyrazolo[1,5-a]pyrazine. Substituents: Chlorophenyl at position 2 and bromine on the imidazole ring.
Substituent Effects
Halogenated Aromatic Groups
- Bromophenyl vs. Example: Bromophenyl-containing 4,5-dihydropyrazolyl thiazoles () showed enhanced antimicrobial activity compared to non-halogenated analogs.
Thioether vs. Oxadiazole/Triazole Linkages
Methoxy vs. Other Alkoxy Groups
- The 3-methoxy group in the target compound may improve solubility compared to bulkier alkoxy substituents (e.g., tert-butylpiperazine in ). However, bulkier groups like morpholine () can enhance receptor selectivity .
Antimicrobial and Antiproliferative Activity
- Compounds with bromophenyl groups (e.g., 4-bromobenzyl oxadiazoles in ) demonstrated antimicrobial effects, implying the target compound may share similar properties .
- Pyrazolo[1,5-a]pyrimidine derivatives () showed weak antiproliferative activity, suggesting the pyrazolo[1,5-a]pyrazine core could be optimized for cancer research .
Receptor Binding and Selectivity
- Piperazine-substituted pyrazolo[1,5-a]pyrazines () exhibited adenosine A2a receptor antagonism, highlighting the scaffold’s versatility in CNS drug development. The target’s methoxy group may further modulate selectivity .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
*Estimated based on similar structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
